1-(3-chloro-4-methylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chloro-4-methylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the reaction of appropriate hydrazine derivatives with 3-chloro-4-methylbenzaldehyde under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloro-4-methylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents.
Major Products:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine involves:
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDKs and EGFRs and have been studied for their anticancer properties.
Uniqueness: 1-(3-chloro-4-methylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C14H14ClN5 |
---|---|
Molecular Weight |
287.75 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H14ClN5/c1-9-4-5-10(6-12(9)15)20-14-11(7-18-20)13(19(2)3)16-8-17-14/h4-8H,1-3H3 |
InChI Key |
DBHYKLZXEUQGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(C)C)Cl |
Origin of Product |
United States |
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